molecular formula C14H15N3O B011684 Hydrazine, 1-methyl-1-(1-naphthyl)-2-(2-oxazolinyl)- CAS No. 102570-92-3

Hydrazine, 1-methyl-1-(1-naphthyl)-2-(2-oxazolinyl)-

Cat. No. B011684
M. Wt: 241.29 g/mol
InChI Key: QCBGEUKXRMTDTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hydrazine, 1-methyl-1-(1-naphthyl)-2-(2-oxazolinyl)-, also known as MNPO, is a chemical compound with potential applications in scientific research. This compound is a derivative of hydrazine and has a naphthalene ring and an oxazoline ring attached to it. The unique structure of MNPO makes it a promising candidate for various research applications.

Mechanism Of Action

The mechanism of action of Hydrazine, 1-methyl-1-(1-naphthyl)-2-(2-oxazolinyl)- is not fully understood, but it is thought to involve the inhibition of enzyme activity. Hydrazine, 1-methyl-1-(1-naphthyl)-2-(2-oxazolinyl)- has been shown to bind to the active site of certain enzymes, which prevents them from functioning properly. This inhibition can be reversible or irreversible, depending on the specific enzyme and the concentration of Hydrazine, 1-methyl-1-(1-naphthyl)-2-(2-oxazolinyl)-.

Biochemical And Physiological Effects

Hydrazine, 1-methyl-1-(1-naphthyl)-2-(2-oxazolinyl)- has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in inflammation and cancer, which makes it a potential candidate for drug development. Additionally, Hydrazine, 1-methyl-1-(1-naphthyl)-2-(2-oxazolinyl)- has been shown to have antioxidant properties, which may be beneficial for preventing oxidative stress-related diseases.

Advantages And Limitations For Lab Experiments

One advantage of using Hydrazine, 1-methyl-1-(1-naphthyl)-2-(2-oxazolinyl)- in lab experiments is its ability to inhibit enzyme activity. This can be useful for studying the function of specific enzymes and developing new drugs. Additionally, Hydrazine, 1-methyl-1-(1-naphthyl)-2-(2-oxazolinyl)- is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using Hydrazine, 1-methyl-1-(1-naphthyl)-2-(2-oxazolinyl)- is its potential toxicity. Hydrazine, 1-methyl-1-(1-naphthyl)-2-(2-oxazolinyl)- has been shown to be toxic to certain cell types, which may limit its use in some experiments.

Future Directions

There are several future directions for research involving Hydrazine, 1-methyl-1-(1-naphthyl)-2-(2-oxazolinyl)-. One potential area of research is the development of Hydrazine, 1-methyl-1-(1-naphthyl)-2-(2-oxazolinyl)--based drugs for the treatment of inflammation and cancer. Additionally, Hydrazine, 1-methyl-1-(1-naphthyl)-2-(2-oxazolinyl)- could be used as a tool for studying protein structure and function. Further research is needed to fully understand the mechanism of action of Hydrazine, 1-methyl-1-(1-naphthyl)-2-(2-oxazolinyl)- and its potential applications in scientific research.

Synthesis Methods

The synthesis of Hydrazine, 1-methyl-1-(1-naphthyl)-2-(2-oxazolinyl)- involves several steps. The first step is the condensation of 1-naphthylhydrazine with ethyl oxazoline-2-carboxylate to form the intermediate compound, which is then reacted with methyl iodide to produce Hydrazine, 1-methyl-1-(1-naphthyl)-2-(2-oxazolinyl)-. The overall synthesis process is relatively straightforward and can be carried out in a laboratory setting.

Scientific Research Applications

Hydrazine, 1-methyl-1-(1-naphthyl)-2-(2-oxazolinyl)- has been used in various scientific research applications, including the study of enzyme activity, protein structure, and drug design. It has been shown to inhibit the activity of certain enzymes, which makes it a potential candidate for drug development. Additionally, Hydrazine, 1-methyl-1-(1-naphthyl)-2-(2-oxazolinyl)- has been used as a fluorescent probe for studying protein structure and function.

properties

CAS RN

102570-92-3

Product Name

Hydrazine, 1-methyl-1-(1-naphthyl)-2-(2-oxazolinyl)-

Molecular Formula

C14H15N3O

Molecular Weight

241.29 g/mol

IUPAC Name

2-(4,5-dihydro-1,3-oxazol-2-yl)-1-methyl-1-naphthalen-1-ylhydrazine

InChI

InChI=1S/C14H15N3O/c1-17(16-14-15-9-10-18-14)13-8-4-6-11-5-2-3-7-12(11)13/h2-8H,9-10H2,1H3,(H,15,16)

InChI Key

QCBGEUKXRMTDTA-UHFFFAOYSA-N

SMILES

CN(C1=CC=CC2=CC=CC=C21)NC3=NCCO3

Canonical SMILES

CN(C1=CC=CC2=CC=CC=C21)NC3N=CCO3

synonyms

HYDRAZINE, 1-METHYL-1-(1-NAPHTHYL)-2-(2-OXAZOLINYL)-

Origin of Product

United States

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